molecular formula C10H10INO2 B3342519 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 228728-13-0

7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3342519
CAS No.: 228728-13-0
M. Wt: 303.10 g/mol
InChI Key: JIZFAMZOWPTFNB-UHFFFAOYSA-N
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Description

7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a tetrahydrogenated isoquinoline structure. The presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound unique and of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. it is known to interact with specific molecular targets, such as enzymes and receptors, potentially modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to its analogs. This iodine atom can participate in specific reactions that are not possible with other similar compounds, providing a distinct advantage in certain synthetic and research applications .

Properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZFAMZOWPTFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725081
Record name 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-13-0
Record name 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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